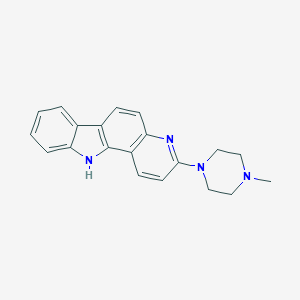
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. This compound is also known as Norharmane, and it belongs to the class of carbazole alkaloids.
Mechanism Of Action
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- is not fully understood. However, it is believed to interact with DNA through intercalation, which involves the insertion of the compound between the base pairs of DNA. This interaction can result in changes in the DNA structure and function, leading to potential therapeutic effects.
Biochemical And Physiological Effects
Studies have shown that 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- can exhibit various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been shown to have antitumor activity, suggesting its potential use in cancer therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- in lab experiments is its selective binding to DNA, which can allow for the study of DNA interactions. However, one limitation is that the compound can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with DNA. Finally, there is potential for the development of new fluorescent probes based on the structure of this compound for use in various applications.
Synthesis Methods
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-methylpiperazine with 1,2,3,4-tetrahydrocarbazole in the presence of a dehydrating agent, such as polyphosphoric acid. The reaction proceeds through a condensation mechanism, resulting in the formation of the desired compound.
Scientific Research Applications
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for DNA-binding studies. This compound has been shown to selectively bind to DNA and exhibit fluorescence emission, making it a useful tool for studying DNA interactions.
properties
CAS RN |
127040-47-5 |
|---|---|
Product Name |
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- |
Molecular Formula |
C20H20N4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-11H-pyrido[3,2-a]carbazole |
InChI |
InChI=1S/C20H20N4/c1-23-10-12-24(13-11-23)19-9-7-16-18(21-19)8-6-15-14-4-2-3-5-17(14)22-20(15)16/h2-9,22H,10-13H2,1H3 |
InChI Key |
JGVGGLUBJHHSRP-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4 |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4 |
Other CAS RN |
127040-47-5 |
synonyms |
11H-3-(1-(4-Methyl)piperazino)pyrido(3,2-a)carbazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





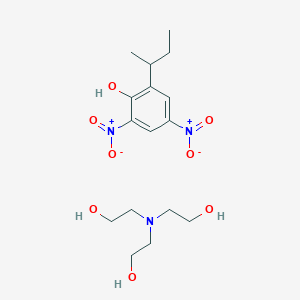



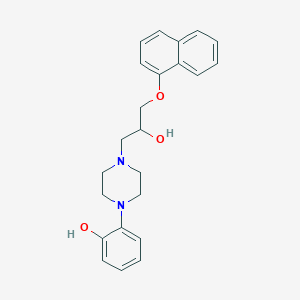

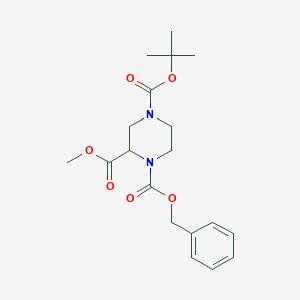

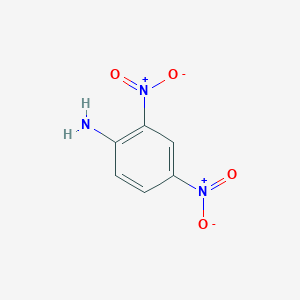


![(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol](/img/structure/B165458.png)